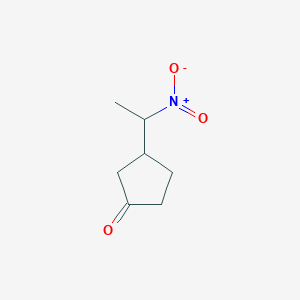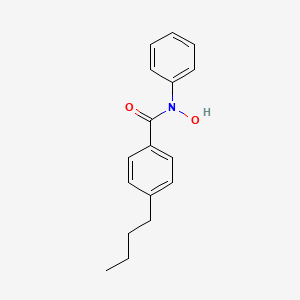
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes a heptyl side chain and a methyl ester functional group. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an appropriate alkene with a nitrene source, such as an azide or an iminoiodinane, under thermal or photochemical conditions. The reaction conditions often require the use of a solvent like dichloromethane or toluene and may involve catalysts such as copper or rhodium complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of aziridines, including this compound, often employs continuous flow reactors to ensure better control over reaction conditions and to enhance safety due to the high reactivity of the intermediates. The use of flow chemistry allows for the efficient production of aziridines with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like methanol or ethanol at room temperature or slightly elevated temperatures.
Oxidation: Conducted in non-polar solvents like dichloromethane at low temperatures to prevent over-oxidation.
Reduction: Performed in ether solvents under an inert atmosphere to avoid moisture and air sensitivity.
Major Products Formed
Substituted Amines: Formed from nucleophilic ring-opening reactions.
Aziridine N-oxides: Resulting from oxidation reactions.
Amines: Produced from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is harnessed in various synthetic applications to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2S)-3-heptyl-2H-azirene-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl (2S)-3-pentyl-2H-azirene-2-carboxylate: Similar structure with a pentyl side chain instead of a heptyl side chain.
Methyl (2S)-3-heptyl-2H-aziridine-2-carboxylate: Similar structure but with an aziridine ring instead of an azirene ring.
Uniqueness
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate is unique due to its specific combination of a heptyl side chain and a methyl ester functional group, which imparts distinct reactivity and properties compared to other aziridines. Its unique structure makes it a valuable intermediate in the synthesis of specialized organic compounds.
Eigenschaften
CAS-Nummer |
169889-25-2 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
methyl (2S)-3-heptyl-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-4-5-6-7-8-9-10(12-9)11(13)14-2/h10H,3-8H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
OACZVQISVIZSLC-JTQLQIEISA-N |
Isomerische SMILES |
CCCCCCCC1=N[C@@H]1C(=O)OC |
Kanonische SMILES |
CCCCCCCC1=NC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
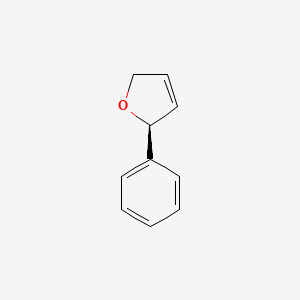
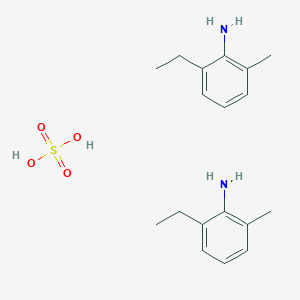

![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
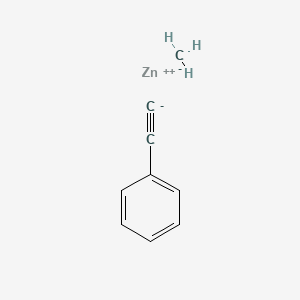

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)

